

Application Note: Determination of Potassium in Water Samples by Flame Photometry

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **potassium** in various water samples using flame photometry. This technique offers a simple, rapid, and sensitive method for determining the concentration of alkali and alkaline earth metals. The methodology covers instrument setup, preparation of standard solutions, calibration, and sample analysis. Additionally, potential interferences and quality control measures are discussed.

Introduction

Flame photometry, also known as flame atomic emission spectrometry (FAES), is a branch of atomic spectroscopy used for the quantitative determination of certain metal ions, particularly alkali and alkaline earth metals like sodium, **potassium**, lithium, and calcium.[1][2][3] The principle is based on the measurement of the intensity of light emitted when a metal is introduced into a flame.[1] The sample solution is aspirated into a flame, causing the solvent to evaporate and the metal salts to be vaporized and atomized. The heat from the flame excites the atoms, which then emit light at characteristic wavelengths as they return to their ground state.[1] A specific optical filter selects the wavelength corresponding to the element of interest, and a photodetector measures the intensity of the emitted light, which is proportional to the concentration of the element in the sample.[4] For **potassium**, the characteristic wavelength measured is 766.5 nm.[5]



This method is widely applicable to various types of water samples, including drinking water, surface water, and wastewater.[5]

Experimental Instrumentation

A standard flame photometer equipped with a nebulizer, burner, optical filter for **potassium**, and a photodetector is required. The instrument should be operated with a stable and clean supply of fuel (e.g., propane or natural gas) and air.[2][4]

Reagents and Materials

- Deionized Water: High-purity deionized water should be used for the preparation of all solutions.
- Potassium Chloride (KCI): Analytical reagent grade, dried at 110°C for one hour and cooled in a desiccator.
- Nitric Acid (HNO₃): Concentrated, for sample preservation.
- Volumetric Flasks: Class A, various sizes (e.g., 100 mL, 1000 mL).
- Pipettes: Class A, various sizes.
- Sample Collection Bottles: Acid-washed polyethylene or borosilicate glass bottles.[5]

Preparation of Standard Solutions

- 2.3.1. Stock **Potassium** Solution (1000 ppm)
- Accurately weigh 1.908 g of dried potassium chloride (KCl).[6]
- Dissolve the KCl in a small amount of deionized water in a 1000 mL volumetric flask.
- Dilute to the mark with deionized water and mix thoroughly. This solution contains 1000 mg/L (ppm) of potassium.
- 2.3.2. Intermediate **Potassium** Solution (100 ppm)



- Pipette 100.0 mL of the 1000 ppm stock **potassium** solution into a 1000 mL volumetric flask.
- Dilute to the mark with deionized water and mix thoroughly.

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the 100 ppm intermediate solution. For example, to prepare 10, 20, 30, 40, and 50 ppm standards:

- Pipette 10.0, 20.0, 30.0, 40.0, and 50.0 mL of the 100 ppm intermediate solution into separate 100 mL volumetric flasks.
- Dilute each to the mark with deionized water and mix thoroughly.

Sample Preparation and Preservation

- Collect water samples in acid-washed polyethylene or borosilicate glass bottles to avoid contamination from the leaching of soft glass.
- Preserve the samples by adjusting the pH to < 2 with nitric acid. This helps to dissolve
 potassium salts and reduce adsorption onto the container walls.[5]
- If the sample contains suspended solids, filter it through a suitable filter paper (e.g., Whatman No. 42) before analysis.[7]

Instrument Calibration and Measurement

- Turn on the flame photometer and allow it to warm up for at least 15 minutes to ensure stability.[8][9]
- Ignite the flame according to the manufacturer's instructions, using the appropriate fuel and air mixture.
- Select the potassium (K) filter.[6]
- Aspirate deionized water (blank) and adjust the instrument reading to zero. [6][8]



- Aspirate the highest concentration working standard (e.g., 50 ppm) and adjust the instrument reading to the corresponding concentration value (or to 100 for relative intensity).[6][10]
- Re-aspirate the blank and the highest standard to ensure the settings are stable.
- Aspirate each of the working standards in order of increasing concentration and record the emission intensity for each.
- Aspirate the prepared water samples and record their emission intensities. It is good practice
 to aspirate the blank between sample readings to check for instrument drift.
- Plot a calibration curve of emission intensity versus potassium concentration for the standard solutions.
- Determine the concentration of **potassium** in the water samples by comparing their emission intensities to the calibration curve.[8][11]

Data Presentation

The following table summarizes typical quantitative data for the flame photometric analysis of **potassium**.

Parameter	Value	Reference
Wavelength	766.5 nm	[5]
Detection Limit	Approx. 0.1 mg/L	[5]
Linearity Range	Typically up to 100 ppm	[6]
Precision	Relative Standard Deviation of 15.5% in a multi-laboratory study	[5]
Relative Error	2.3% in a multi-laboratory study	[5]

Interferences

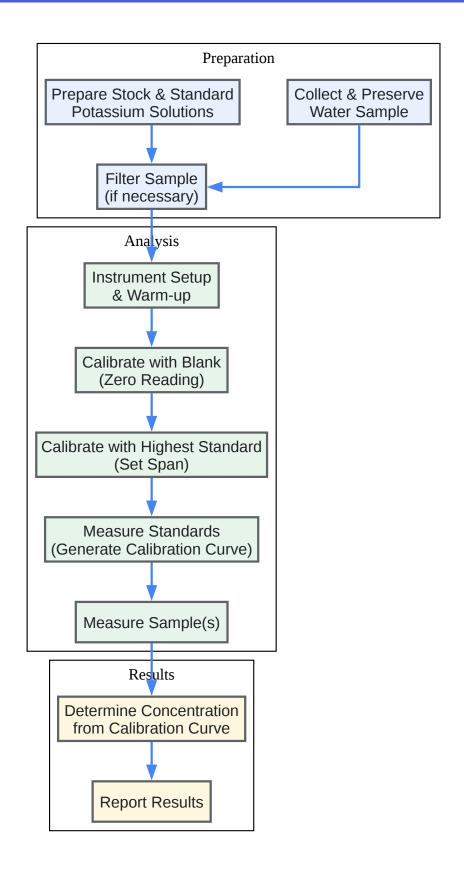


Several factors can interfere with the accuracy of flame photometric measurements.

- Spectral Interference: Occurs when the emission lines of other elements are close to that of
 potassium. However, due to the specific wavelength of potassium emission, this is
 generally not a significant issue with the use of appropriate optical filters.[3]
- Ionic Interference: High concentrations of other ions, particularly sodium, calcium, and magnesium, can affect the emission intensity of **potassium**.[5]
 - Sodium-to-potassium ratios of 5:1 or greater may cause interference.
 - Calcium-to-potassium ratios of 10:1 or more may cause interference.[5]
 - Magnesium begins to interfere when the magnesium-to-potassium ratio exceeds 100:1.
- Chemical Interference: The presence of acids and salts in the sample can alter the
 nebulization and vaporization efficiency, leading to suppressed emission signals.[12] This is
 because these substances can hinder the evaporation of mist droplets, carrying more water
 into the flame and lowering its temperature.[12] Adding a high concentration of a salt like
 lithium chloride as a radiation buffer can help to mitigate these effects.[12]

Experimental Workflow Diagram





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Caption: Experimental workflow for **potassium** analysis by flame photometry.



Conclusion

Flame photometry provides a reliable and straightforward method for the determination of **potassium** in water samples. Adherence to proper sample preparation, instrument calibration, and awareness of potential interferences are crucial for obtaining accurate and precise results. This application note serves as a comprehensive guide for researchers and analysts performing this analysis.

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